BNS-22

Description

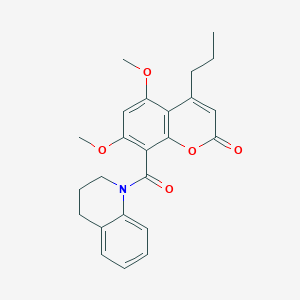

The exact mass of the compound 8-[(3,4-Dihydro-2H-quinolin-1-yl)carbonyl]-5,7-dimethoxy-4-propyl-2H-chromen-2-one is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-(3,4-dihydro-2H-quinoline-1-carbonyl)-5,7-dimethoxy-4-propylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO5/c1-4-8-16-13-20(26)30-23-21(16)18(28-2)14-19(29-3)22(23)24(27)25-12-7-10-15-9-5-6-11-17(15)25/h5-6,9,11,13-14H,4,7-8,10,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPUQCTZOSTSGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)OC2=C1C(=CC(=C2C(=O)N3CCCC4=CC=CC=C43)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BNS-22: A Technical Whitepaper on its Mechanism of Action as a TOP2α Catalytic Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BNS-22 is a novel small molecule that has been identified as a selective catalytic inhibitor of human DNA topoisomerase II alpha (TOP2α). Unlike topoisomerase poisons that trap the enzyme-DNA cleavage complex and induce DNA double-strand breaks, this compound inhibits the catalytic activity of TOP2α without causing DNA damage. This unique mechanism of action leads to defects in chromosome segregation, mitotic arrest, and ultimately, antiproliferative effects in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound on TOP2α, including its biochemical activity, cellular effects, and the experimental methodologies used for its characterization.

Introduction

DNA topoisomerase II alpha (TOP2α) is an essential enzyme that plays a critical role in resolving DNA topological problems during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA, allowing another DNA strand to pass through, and then religating the break. Due to its essential role in cell division, TOP2α is a well-established target for anticancer drugs.

Existing TOP2-targeting agents are broadly classified as TOP2 poisons, which stabilize the covalent TOP2-DNA cleavage complex, leading to DNA damage and apoptosis. While effective, these agents are often associated with significant side effects, including the development of secondary malignancies. Catalytic inhibitors of TOP2, such as this compound, represent a promising alternative therapeutic strategy. By inhibiting the enzyme's catalytic cycle without inducing DNA damage, these inhibitors are expected to have a more favorable safety profile.

This compound has been shown to selectively inhibit the catalytic activity of TOP2α and its isoform TOP2β.[1][2][3][4] This document details the current understanding of the mechanism by which this compound exerts its effects on TOP2α, providing a valuable resource for researchers in oncology and drug development.

Biochemical Activity of this compound on TOP2α

The primary mechanism of action of this compound is the catalytic inhibition of TOP2α. This has been demonstrated through in vitro assays that measure the enzyme's ability to resolve catenated DNA networks.

Quantitative Data

The inhibitory potency of this compound against human TOP2α and TOP2β has been determined using the kinetoplast DNA (kDNA) decatenation assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target | Assay | IC50 (µM) | Reference |

| Human TOP2α | kDNA Decatenation | 2.8 | [1][2][4] |

| Human TOP2β | kDNA Decatenation | 0.42 | [1][2][4] |

Table 1: Inhibitory activity of this compound against human TOP2 isoforms.

Experimental Protocols

Kinetoplast DNA (kDNA) Decatenation Assay

This assay assesses the ability of TOP2α to resolve the interlocked network of DNA minicircles found in kinetoplasts. Inhibition of this activity is a hallmark of catalytic inhibitors.

-

Principle: In the presence of ATP, active TOP2α decatenates kDNA into individual minicircles, which can be separated from the larger kDNA network by agarose gel electrophoresis. Catalytic inhibitors prevent this decatenation, resulting in the persistence of the kDNA network.

-

Materials:

-

Purified human TOP2α enzyme

-

Kinetoplast DNA (kDNA)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl2, 0.5 mM DTT, 0.5 mM EDTA, and 30 µg/ml BSA)

-

ATP

-

This compound (or other test compounds) dissolved in DMSO

-

Stop Solution (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose gel (1%) in TBE buffer

-

Ethidium bromide or other DNA stain

-

-

Procedure:

-

Prepare reaction mixtures containing assay buffer, kDNA, and varying concentrations of this compound.

-

Add purified TOP2α enzyme to initiate the reaction.

-

Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reactions by adding the stop solution.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the decatenated minicircles from the kDNA network.

-

Stain the gel with a DNA stain and visualize the DNA bands under UV light.

-

Quantify the amount of decatenated product to determine the IC50 value of the inhibitor.

-

Cellular Effects of this compound

The catalytic inhibition of TOP2α by this compound manifests in distinct cellular phenotypes, primarily affecting cell cycle progression and mitotic events.

Cell Cycle Arrest

Treatment of cancer cells with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle.[1] This indicates that the proper functioning of TOP2α is essential for the successful transition through mitosis.

Disruption of Mitotic Spindle Formation

A key consequence of this compound treatment is the disruption of normal mitotic spindle formation.[3] This leads to defects in chromosome alignment and segregation, ultimately resulting in mitotic catastrophe and inhibition of cell proliferation.

Lack of DNA Damage Induction

A critical feature that distinguishes this compound from TOP2 poisons is its inability to induce DNA double-strand breaks.[3] This has been confirmed by the absence of γ-H2AX foci, a sensitive marker of DNA damage, in cells treated with this compound.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

-

Principle: This technique is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Materials:

-

HeLa cells (or other cancer cell lines)

-

Cell culture medium and supplements

-

This compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold) for fixation

-

RNase A

-

Propidium iodide (PI) staining solution

-

Flow cytometer

-

-

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C.

-

Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The resulting histograms are analyzed to quantify the percentage of cells in G1, S, and G2/M phases.

-

Immunofluorescence Staining for Mitotic Spindle Analysis

-

Principle: This method allows for the visualization of the mitotic spindle and chromosome alignment within cells.

-

Materials:

-

Cells grown on coverslips

-

This compound

-

Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against α-tubulin (to visualize microtubules)

-

Fluorescently labeled secondary antibody

-

DAPI (to stain DNA)

-

Mounting medium

-

Fluorescence microscope

-

-

Procedure:

-

Culture cells on coverslips and treat with this compound.

-

Fix the cells with an appropriate fixative.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding.

-

Incubate with the primary antibody against α-tubulin.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides.

-

Visualize the cells using a fluorescence microscope to assess spindle morphology and chromosome alignment.

-

Signaling Pathways and Molecular Mechanisms

The precise signaling pathways that are activated or inhibited downstream of TOP2α catalytic inhibition by this compound are still under investigation. However, based on the observed cellular phenotypes, a hypothetical model can be proposed.

The inhibition of TOP2α's decatenation activity during the G2 phase prevents the proper separation of sister chromatids. This unresolved DNA topology is likely to activate the G2/M checkpoint, preventing entry into mitosis. For cells that do enter mitosis, the inability to properly condense and segregate chromosomes due to TOP2α inhibition would lead to the activation of the Spindle Assembly Checkpoint (SAC). The SAC monitors the attachment of microtubules to kinetochores and delays anaphase onset until all chromosomes are correctly aligned at the metaphase plate. Persistent activation of the SAC in the presence of this compound-induced chromosome segregation errors would ultimately lead to mitotic catastrophe and cell death.

While direct interactions of this compound with key mitotic regulators such as Aurora kinases or Polo-like kinases have not been reported, it is plausible that the cellular consequences of TOP2α inhibition indirectly affect the activity of these and other proteins involved in mitotic progression.

Visualizations

References

BNS-22: A Technical Guide to its TOP2β Catalytic Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BNS-22, a selective catalytic inhibitor of human DNA topoisomerase II beta (TOP2β). This compound presents a compelling alternative to traditional topoisomerase poisons by inhibiting enzyme function without inducing deleterious DNA double-strand breaks, thereby offering a potentially safer therapeutic window. This document details the mechanism of action, key experimental data, and detailed protocols for studying this compound.

Core Mechanism of Action

This compound is a potent small molecule that selectively inhibits the catalytic activity of both human topoisomerase II alpha (TOP2α) and TOP2β, with a notable preference for the latter.[1][2][3] Unlike TOP2 poisons such as etoposide, which stabilize the TOP2-DNA cleavage complex and lead to DNA double-strand breaks, this compound acts as a catalytic inhibitor.[1][3] Its primary mechanism involves the inhibition of kinetoplast DNA (kDNA) decatenation, a critical step in the topoisomerase-mediated resolution of tangled DNA.[1][3] This inhibition of TOP2β's essential function ultimately leads to cell cycle arrest at the G2/M phase and disruption of mitotic spindle formation, culminating in anti-proliferative effects in cancer cells.[2][3] A key feature of this compound is its ability to antagonize the DNA damage induced by TOP2 poisons, highlighting its distinct and non-genotoxic mechanism.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay | IC50 (µM) | Reference |

| Human TOP2α | kDNA Decatenation | 2.8 | [1][2] |

| Human TOP2β | kDNA Decatenation | 0.42 | [1][2] |

Table 2: Anti-proliferative Activity of this compound

| Cell Line | Assay | Time Point (hours) | IC50 (µM) | Reference |

| HeLa | Cell Growth | 24 | 4.9 | [2] |

| HeLa | Cell Growth | 48 | 1.0 | [2] |

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its characterization.

Caption: Proposed signaling pathway for this compound-mediated TOP2β catalytic inhibition.

References

An In-Depth Technical Guide to the In Vitro Effects of BNS-22 on Cancer Cell Lines

Introduction for Researchers, Scientists, and Drug Development Professionals

The investigational compound designation "BNS-22" presents a point of ambiguity in current literature, referring to two distinct therapeutic agents with fundamentally different mechanisms of action against cancer. This technical guide serves to delineate and detail the in vitro properties of both entities to provide clarity for the research and drug development community.

-

This compound (Topoisomerase II Inhibitor): A small molecule that functions as a catalytic inhibitor of DNA topoisomerase II (TOP2). Its anti-cancer activity stems from the disruption of DNA replication and chromosome segregation during mitosis.

-

BND-22 (ILT2 Inhibitor): A humanized monoclonal antibody targeting the Ig-Like Transcript 2 (ILT2) receptor, an immune checkpoint inhibitor. Its mechanism is based on activating both innate and adaptive immune cells to recognize and attack tumor cells.

This document will address each compound in separate, dedicated sections, presenting available quantitative data, detailed experimental protocols, and visualizations of their respective signaling pathways and mechanisms of action.

Part 1: this compound, the DNA Topoisomerase II Catalytic Inhibitor

This compound is a selective catalytic inhibitor of DNA topoisomerase II, with inhibitory activity against both TOP2α and TOP2β isoforms.[1][2] Unlike topoisomerase poisons such as etoposide, which trap the enzyme-DNA cleavage complex and induce double-strand breaks, this compound inhibits the enzyme's function without causing DNA damage.[1][2] This mode of action leads to mitotic defects and has demonstrated anti-proliferative effects in cancer cell lines.[1]

Data Presentation: In Vitro Efficacy of this compound (TOP2 Inhibitor)

The following table summarizes the quantitative effects of this compound observed in in vitro studies.

| Cell Line | Cancer Type | Assay Type | Key Parameters | Finding | IC50 Value |

| HeLa | Cervical Epidermoid Carcinoma | Cell Growth Inhibition | 0-30 µM; 24-48 h | Dose-dependent inhibition of cell growth.[1] | 4.9 µM (24 h), 1.0 µM (48 h)[1] |

| HeLa | Cervical Epidermoid Carcinoma | Cell Cycle Analysis | 0-30 µM | Increased accumulation of cells in the G2/M phase.[1] | Not Applicable |

| HeLa | Cervical Epidermoid Carcinoma | Mitotic Spindle Analysis | 3 µM | Disruption of mitotic spindle formation and induction of polyploid cells.[1] | Not Applicable |

| HeLa | Cervical Epidermoid Carcinoma | DNA Damage Assay | 0-30 µM; 0-6 h | Did not induce DNA damage (γ-H2AX expression); antagonized etoposide-mediated DNA damage.[1] | Not Applicable |

| Enzymatic Assay | Not Applicable | TOP2 Inhibition | Human TOP2α/β | Catalytic inhibition of both isoforms.[1][2] | 2.8 µM (TOP2α), 0.42 µM (TOP2β)[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided to facilitate reproducibility.

1. Cell Growth Inhibition (MTT Assay)

-

Objective: To determine the concentration-dependent effect of this compound on the viability and proliferation of cancer cells.

-

Procedure:

-

Cell Seeding: HeLa cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., 0-30 µM) or vehicle control (DMSO) for 24 or 48 hours.

-

MTT Reagent Addition: Following treatment, the culture medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Plates are incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in 100 µL of DMSO per well.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

-

2. Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

-

Objective: To assess the effect of this compound on cell cycle progression.

-

Procedure:

-

Cell Treatment: HeLa cells are cultured and treated with the desired concentrations of this compound for 24 hours.

-

Harvesting and Fixation: Cells are harvested by trypsinization, washed with ice-cold PBS, and fixed in 70% ethanol at -20°C overnight.

-

Staining: Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

Data Acquisition: The DNA content of individual cells is analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases are quantified using cell cycle analysis software.

-

Mandatory Visualization: this compound Mechanism of Action

Caption: Workflow of this compound inhibiting TOP2, leading to mitotic failure.

Part 2: BND-22, the ILT2 Immune Checkpoint Inhibitor

BND-22 is a humanized IgG4 monoclonal antibody that antagonizes the Ig-Like Transcript 2 (ILT2, also known as LILRB1) receptor.[3] ILT2 is an inhibitory receptor found on both innate (macrophages, NK cells) and adaptive (T cells) immune cells.[3][4] Tumors can evade immune surveillance by expressing MHC class I molecules like HLA-G, which bind to ILT2 and suppress anti-tumor immune responses.[3][5] BND-22 blocks this interaction, thereby unleashing the cytotoxic potential of multiple immune cell types.[4] The compound entered Phase 1/2 clinical trials in 2021.[4]

Data Presentation: In Vitro Efficacy of BND-22 (ILT2 Inhibitor)

Preclinical data indicates that the primary in vitro effects of BND-22 are observed in co-culture systems that model the interaction between immune cells and cancer cells.

| Immune Cell Type | Experimental System | Assay Type | Key Finding |

| Macrophages | Co-culture with tumor cells | Phagocytosis Assay | BND-22 targets ILT2-mediated "do not eat me" signals, enhancing macrophage phagocytosis of tumor cells.[3][5] |

| NK Cells | Co-culture with tumor cells | Cytotoxicity Assay | BND-22 activates NK cells, leading to increased tumor cell lysis.[3][4] |

| CD8+ T Cells | Co-culture with tumor cells | T Cell Activation Assay | BND-22 activates CD8+ lymphocytes, enhancing their anti-tumor activity.[3][4] |

Experimental Protocols

The following are representative protocols for assessing the in vitro function of an ILT2 blocking antibody like BND-22.

1. Macrophage Phagocytosis Assay

-

Objective: To measure the ability of BND-22 to enhance the engulfment of tumor cells by macrophages.

-

Procedure:

-

Macrophage Generation: Human CD14+ monocytes are isolated from PBMCs and differentiated into macrophages using M-CSF for 5-7 days.

-

Tumor Cell Labeling: HLA-G-positive tumor cells are labeled with a pH-sensitive fluorescent dye (e.g., pHrodo) or a stable dye (e.g., CFSE).

-

Co-culture: Macrophages and labeled tumor cells are co-cultured at a 1:2 ratio in the presence of BND-22 or an isotype control antibody for 2-4 hours.

-

Data Acquisition: The percentage of fluorescent macrophages (indicating phagocytosis) is quantified by flow cytometry.

-

2. NK Cell-Mediated Cytotoxicity Assay

-

Objective: To determine if BND-22 can enhance the tumor-killing capacity of Natural Killer (NK) cells.

-

Procedure:

-

NK Cell Isolation: NK cells are isolated from healthy donor PBMCs using negative selection kits.

-

Target Cell Labeling: Tumor cells (targets) are labeled with Calcein-AM, a fluorescent dye retained by live cells.

-

Co-culture: NK cells (effectors) and labeled target cells are co-cultured at various effector-to-target ratios (e.g., 10:1, 5:1) with BND-22 or a control antibody for 4 hours.

-

Data Acquisition: The release of Calcein-AM into the supernatant from lysed target cells is measured using a fluorescence plate reader. Percent specific lysis is calculated relative to spontaneous (no effectors) and maximum (lysis buffer) release controls.

-

Mandatory Visualization: BND-22 Mechanism of Action

Caption: BND-22 blocks the inhibitory HLA-G/ILT2 axis to restore immunity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Biond Biologics and Sanofi Enter into Global Licensing Agreement for BND-22, a Novel Immune Checkpoint Inhibitor Targeting the ILT2 Receptor [prnewswire.com]

- 4. biondbio.com [biondbio.com]

- 5. Biond Biologics Announces First Patient Dosed in Phase 1 Clinical Trial of BND-22, a Novel Immune Checkpoint Inhibitor Targeting the ILT2 Receptor - BioSpace [biospace.com]

BNS-22: A Deep Dive into its Antiproliferative Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

BNS-22 is a synthetic small molecule that has demonstrated significant antiproliferative activity against various cancer cell lines. This technical guide provides a comprehensive overview of the core mechanisms driving its anticancer effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. This compound acts as a catalytic inhibitor of DNA topoisomerase II (TOP2), an essential enzyme in DNA replication and chromosome segregation. Unlike TOP2 poisons, this compound does not induce DNA double-strand breaks, suggesting a distinct and potentially safer mechanism of action.

Core Mechanism of Action: Topoisomerase II Catalytic Inhibition

This compound exerts its antiproliferative effects by selectively inhibiting the catalytic activity of both human topoisomerase II alpha (TOP2A) and topoisomerase II beta (TOP2B).[1] This inhibition disrupts the normal function of TOP2 in resolving DNA catenanes, which are interlocked DNA circles that form during replication. By preventing decatenation, this compound ultimately leads to mitotic abnormalities and a halt in cell proliferation.

Quantitative Inhibition Data

The inhibitory potency of this compound against the two TOP2 isoforms has been quantified through in vitro assays.

| Target | IC50 (μM) |

| Human TOP2α | 2.8[1] |

| Human TOP2β | 0.42[1] |

Antiproliferative Activity Across Cancer Cell Lines

The efficacy of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of this compound required to inhibit the growth of 50% of the cell population, are summarized below.

| Cell Line | Cancer Type | IC50 (μM) |

| HeLa | Cervical Cancer | 1.0 (48h)[2] |

(Additional IC50 data for a broader range of cancer cell lines from the JFCR39 panel is detailed in the primary literature but not publicly available in the initial search results.)

Signaling Pathways and Cellular Effects

The inhibition of TOP2 by this compound triggers a cascade of cellular events that collectively contribute to its antiproliferative activity.

Disruption of Mitosis

This compound treatment leads to significant disruptions in the mitotic process. Specifically, it impairs chromosome alignment and segregation, resulting in mitotic abnormalities.[3] This interference with the proper separation of chromosomes during cell division is a direct consequence of TOP2 inhibition.

Cell Cycle Arrest

Flow cytometry analysis has shown that this compound induces cell cycle arrest, primarily in the G2/M phase.[2] This arrest is a checkpoint mechanism activated in response to the mitotic spindle disruption caused by the compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's antiproliferative activity.

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines.

Protocol:

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 3,000 to 5,000 cells per well and incubated for 24 hours.

-

Compound Treatment: this compound is serially diluted and added to the wells. A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for 48 hours.

-

Staining: A cell viability reagent, such as Alamar Blue or MTT, is added to each well and incubated for 2-4 hours.

-

Data Acquisition: The absorbance or fluorescence is measured using a microplate reader.

-

Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

In Vitro Topoisomerase II Decatenation Assay

Objective: To measure the inhibitory effect of this compound on the catalytic activity of TOP2.

Protocol:

-

Reaction Setup: The reaction mixture contains kinetoplast DNA (kDNA), human TOP2α or TOP2β, and the appropriate reaction buffer in a total volume of 20 µL.

-

Inhibitor Addition: this compound at various concentrations is added to the reaction mixtures.

-

Incubation: The reaction is incubated at 37°C for 30 minutes.

-

Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.

-

Electrophoresis: The samples are run on a 1% agarose gel.

-

Visualization: The gel is stained with ethidium bromide and visualized under UV light. Decatenated DNA minicircles migrate into the gel, while catenated kDNA remains in the well. The intensity of the decatenated bands is quantified to determine the level of inhibition.

Immunofluorescence Microscopy for Mitotic Spindle Analysis

Objective: To visualize the effects of this compound on the mitotic spindle and chromosome alignment.

Protocol:

-

Cell Culture and Treatment: HeLa cells are grown on coverslips and treated with this compound (e.g., 3 µM) for 24 hours.

-

Fixation: Cells are fixed with 4% paraformaldehyde in PBS.

-

Permeabilization: Cells are permeabilized with 0.2% Triton X-100 in PBS.

-

Blocking: Non-specific binding is blocked with 1% BSA in PBS.

-

Antibody Staining: Cells are incubated with a primary antibody against α-tubulin to stain microtubules, followed by a fluorescently labeled secondary antibody. DNA is counterstained with DAPI.

-

Imaging: The coverslips are mounted on slides and imaged using a fluorescence or confocal microscope.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for characterizing the antiproliferative activity of a compound like this compound.

References

Unraveling the Cellular Targets of BNS-22: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide delves into the early research surrounding the cellular targets of BNS-22, a potent anti-proliferative agent. This compound, a chemically synthesized derivative of the natural product GUT-70, has been identified as a catalytic inhibitor of DNA topoisomerase II (TOP2), a critical enzyme in cellular replication.[1][2] This document summarizes the key quantitative data, outlines detailed experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Core Cellular Target: DNA Topoisomerase II

Early investigations have pinpointed DNA topoisomerase II (TOP2) as the primary cellular target of this compound.[1] Unlike TOP2 poisons such as etoposide, which trap the enzyme in a complex with DNA leading to double-strand breaks, this compound acts as a catalytic inhibitor.[3] This mechanism involves inhibiting the enzyme's function without causing DNA damage, thereby presenting a distinct therapeutic profile.[2][3] Specifically, this compound has shown inhibitory activity against both isoforms of human TOP2, TOP2α and TOP2β.[1][4]

Quantitative Inhibition Data

The inhibitory potency of this compound against human TOP2α and TOP2β has been quantified through in vitro assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Enzyme | IC50 (μM) |

| Human TOP2α | 2.8[1][4] |

| Human TOP2β | 0.42[1][4] |

Cellular Effects of this compound

The inhibition of TOP2 by this compound leads to significant downstream effects on cellular processes, particularly cell division.

Anti-proliferative Activity

This compound has demonstrated potent anti-proliferative activity against various human cancer cell lines.[2][3][4] For instance, in studies involving the human cervical epidermoid carcinoma cell line HeLa, this compound inhibited cell growth in a dose-dependent manner.[4]

| Cell Line | Treatment Duration | IC50 (μM) |

| HeLa | 24 hours | 4.9[4] |

| HeLa | 48 hours | 1.0[4] |

Cell Cycle Arrest and Mitotic Abnormalities

A key consequence of TOP2 inhibition by this compound is the disruption of the cell cycle. Treatment of HeLa cells with this compound resulted in an increased number of cells in the G2/M phase.[4] Furthermore, at a concentration of 3 μM, this compound was observed to disrupt mitotic spindle formation and induce the formation of polyploid cells.[1][4] These mitotic abnormalities are characterized by impairments in chromosome alignment and segregation.[1]

Experimental Protocols

This section details the methodologies employed in the key experiments to elucidate the cellular targets and effects of this compound.

Kinetoplast DNA (kDNA) Decatenation Assay

This in vitro assay is used to assess the catalytic activity of TOP2.

Objective: To determine the inhibitory effect of this compound on the decatenation of kDNA by human TOP2α and TOP2β.

Protocol:

-

Human TOP2α or TOP2β enzyme is incubated with catenated kDNA in a reaction buffer.

-

This compound is added to the reaction mixture at varying concentrations.

-

The reaction is allowed to proceed at 37°C.

-

The reaction is stopped, and the products are separated by agarose gel electrophoresis.

-

The amount of decatenated (monomeric) kDNA is visualized and quantified to determine the IC50 value of this compound.

Cell Viability Assay

This assay measures the anti-proliferative effects of this compound on cancer cells.

Objective: To determine the IC50 of this compound for cell growth inhibition in HeLa cells.

Protocol:

-

HeLa cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are treated with a range of concentrations of this compound (e.g., 0-30 μM).[4]

-

The cells are incubated for a specified period (e.g., 24 or 48 hours).[4]

-

Cell viability is assessed using a colorimetric assay, such as the MTT or WST-8 assay.

-

The absorbance is measured, and the IC50 value is calculated from the dose-response curve.

Cell Cycle Analysis

This experiment determines the effect of this compound on cell cycle progression.

Objective: To analyze the distribution of HeLa cells in different phases of the cell cycle after treatment with this compound.

Protocol:

-

HeLa cells are treated with this compound at various concentrations.

-

After incubation, the cells are harvested and fixed in ethanol.

-

The fixed cells are stained with a fluorescent DNA-binding dye, such as propidium iodide.

-

The DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in the G1, S, and G2/M phases is determined.

Immunofluorescence Microscopy for Mitotic Spindle Analysis

This technique is used to visualize the effects of this compound on the mitotic spindle.

Objective: To observe the formation and morphology of the mitotic spindle in HeLa cells treated with this compound.

Protocol:

-

HeLa cells are grown on coverslips and treated with this compound.

-

The cells are fixed and permeabilized.

-

The microtubules of the mitotic spindle are stained with an anti-tubulin antibody conjugated to a fluorescent dye.

-

The chromosomes are counterstained with a DNA dye (e.g., DAPI).

-

The cells are visualized using a fluorescence microscope to assess spindle formation and chromosome alignment.

Visualizing the Molecular and Cellular Impact of this compound

The following diagrams illustrate the mechanism of action and experimental workflows related to the early research on this compound.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of BNS-22

This document provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of BNS-22, a selective catalytic inhibitor of DNA topoisomerase II. The information is intended for researchers, scientists, and professionals involved in drug development and oncology research.

Pharmacodynamics

This compound is a synthetic small molecule derivative of the natural product GUT-70 that exhibits significant anti-proliferative activity against several human cancer cell lines.[1][2] Its mechanism of action is the selective catalytic inhibition of DNA topoisomerase II (TOP2), an essential enzyme for resolving DNA topological problems during replication, transcription, and chromosome segregation.[1]

Mechanism of Action

Unlike TOP2 poisons such as etoposide, which stabilize the TOP2-DNA cleavage complex and lead to DNA double-strand breaks, this compound is a catalytic inhibitor.[1] It prevents the enzyme from decatenating intertwined DNA strands without inducing DNA damage.[1][2] This inhibition of TOP2 activity leads to mitotic abnormalities, including impaired chromosome alignment and segregation, ultimately causing M-phase cell cycle arrest and the formation of polyploid cells.[2][3]

In Vitro Activity

This compound demonstrates potent inhibitory activity against both human TOP2 isoforms, TOP2α and TOP2β, and exhibits anti-proliferative effects in cancer cell lines.

| Parameter | Target/Cell Line | Value | Reference |

| Enzymatic Inhibition | |||

| IC₅₀ | Human TOP2α | 2.8 µM | [2][3] |

| IC₅₀ | Human TOP2β | 0.42 µM | [2][3] |

| Anti-proliferative Activity | |||

| IC₅₀ (24h) | HeLa Cells | 4.9 µM | [3] |

| IC₅₀ (48h) | HeLa Cells | 1.0 µM | [3] |

| Table 1: In Vitro Pharmacodynamic Profile of this compound |

Pharmacokinetics (Hypothetical)

As no public pharmacokinetic data for this compound is available, the following section presents a hypothetical profile for a preclinical mouse model. This profile is based on typical characteristics of orally bioavailable small molecule kinase inhibitors intended for oncology applications.

Preclinical Pharmacokinetic Parameters

The data below represents a hypothetical single-dose pharmacokinetic study in CD-1 mice following oral (PO) and intravenous (IV) administration.

| Parameter | Unit | PO (10 mg/kg) | IV (2 mg/kg) |

| Cₘₐₓ | ng/mL | 850 | 1200 |

| Tₘₐₓ | h | 1.0 | 0.1 |

| AUC₀₋ᵢₙ𝒻 | ng·h/mL | 4250 | 1415 |

| T₁/₂ | h | 4.5 | 4.2 |

| CL | mL/min/kg | - | 23.5 |

| Vd | L/kg | - | 8.7 |

| F (%) | % | 60 | - |

| Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice |

Experimental Protocols

TOP2 Catalytic Inhibition Assay (Kinetoplast DNA Decatenation)

This assay measures the ability of an inhibitor to prevent TOP2-mediated decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

-

Reaction Setup : Prepare a reaction mixture containing purified human TOP2α or TOP2β enzyme, kDNA substrate, and assay buffer (e.g., 50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT).

-

Compound Addition : Add varying concentrations of this compound (dissolved in DMSO) to the reaction mixture. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., ICRF-193).

-

Incubation : Incubate the reaction at 37°C for 30 minutes to allow for the enzymatic reaction.

-

Termination : Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Analysis : Separate the reaction products on a 1% agarose gel. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.

-

Quantification : Quantify band intensity using densitometry to determine the concentration of this compound that inhibits 50% of the catalytic activity (IC₅₀).

Anti-proliferative Cell Viability Assay (MTT)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

-

Cell Seeding : Seed HeLa cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Compound Treatment : Treat cells with a serial dilution of this compound for 24 and 48 hours.

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization : Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO or acidic isopropanol).

-

Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate cell viability as a percentage of the vehicle-treated control and determine IC₅₀ values using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle progression.

-

Treatment : Treat HeLa cells with this compound (e.g., at 3 µM and 10 µM) or vehicle control for 24 hours.[4]

-

Harvesting : Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining : Wash the fixed cells and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.

-

Acquisition : Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the DNA dye.

-

Analysis : Model the resulting DNA content histograms to quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification of a small-molecule inhibitor of DNA topoisomerase II by proteomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Topoisomerase II Inhibitor, this compound The Topoisomerase II Inhibitor, this compound controls the biological activity of Topoisomerase. This small molecule/inhibitor is primarily used for Cell Structure applications. | Sigma-Aldrich [sigmaaldrich.com]

BNS-22: A Topoisomerase II Catalytic Inhibitor and Its Role in Inducing Abnormal Cell Division

An In-depth Technical Guide

This whitepaper provides a detailed examination of BNS-22, a potent small-molecule inhibitor of DNA topoisomerase II (TOP2). It explores the mechanism of action, presents key quantitative data on its biological activity, outlines relevant experimental protocols, and illustrates the cellular pathways affected by this compound. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and cell biology.

Executive Summary

This compound is a synthetic derivative of the natural product GUT-70, identified as a catalytic inhibitor of human DNA topoisomerase II.[1] Unlike TOP2 poisons such as etoposide, which stabilize the enzyme-DNA cleavage complex and induce DNA double-strand breaks, this compound inhibits the catalytic activity of TOP2 without causing DNA damage.[1][2][3] Its mechanism of action leads to significant disruptions in the M phase of the cell cycle, characterized by impaired chromosome alignment and segregation, abnormal mitotic spindle formation, and the eventual formation of polyploid cells.[1][2][3] These effects underscore its anti-proliferative activity against various human cancer cell lines and highlight its potential as a subject for further investigation in cancer therapeutics.

Mechanism of Action

This compound functions as a catalytic inhibitor of both isoforms of human topoisomerase II, TOP2α and TOP2β.[1] TOP2 enzymes are crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks to allow DNA strands to pass through one another.

By inhibiting the catalytic cycle of TOP2, this compound prevents the decatenation (unlinking) of intertwined daughter chromatids following DNA replication. This inhibition occurs without stabilizing the cleavage complex, thus avoiding the induction of DNA damage, a hallmark of TOP2 poisons.[1][2] The failure to properly segregate chromosomes during mitosis leads to a cascade of mitotic abnormalities, ultimately resulting in cell cycle arrest and abnormal cell division.

Quantitative Data

The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings regarding its inhibitory potency and anti-proliferative effects.

Table 1: In Vitro Inhibitory Activity of this compound against Human Topoisomerase II

| Target Enzyme | Assay | IC₅₀ Value (µM) | Reference |

| TOP2α | Kinetoplast DNA (kDNA) Decatenation | 2.8 | [1] |

| TOP2β | Kinetoplast DNA (kDNA) Decatenation | 0.42 | [1] |

Table 2: Cellular Effects of this compound on HeLa Cells

| Effect | Concentration Range (µM) | Observation | Reference |

| Mitotic Spindle Disruption | 3 - 10 | Disturbance of normal mitotic spindle formation. | [2][3] |

| Mitotic Abnormalities | Not specified | Impairments in chromosome alignment and segregation. | [1] |

| Polyploidy Induction | Not specified | Formation of cells with more than two sets of chromosomes. | [1] |

Signaling and Cellular Process Diagrams

The following diagrams, generated using Graphviz, illustrate the mechanism of action and the experimental workflow for studying this compound.

References

Methodological & Application

BNS-22 Experimental Protocols for Cell Culture: Application Notes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing BNS-22, a selective DNA topoisomerase II (TOP2) catalytic inhibitor, in cell culture experiments. This compound exhibits anti-proliferative activities against various human cancer cell lines by affecting the M phase of the cell cycle and disrupting mitotic spindle formation. Unlike TOP2 poisons such as etoposide, this compound does not induce DNA double-strand breaks.[1][2]

Mechanism of Action

This compound selectively inhibits the catalytic activity of both TOP2α and TOP2β isoforms.[1][2][3] This inhibition prevents the decatenation of DNA, a crucial step for chromosome segregation during mitosis. The disruption of this process leads to an arrest in the G2/M phase of the cell cycle, abnormal cell division, and ultimately, inhibition of cell proliferation.[1][2]

Caption: this compound inhibits TOP2, leading to G2/M arrest and inhibition of proliferation.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 |

| Human TOP2α | 2.8 µM |

| Human TOP2β | 0.42 µM |

Data sourced from MedchemExpress and Nordic Biosite.[2][3]

Table 2: Anti-proliferative Activity of this compound in HeLa Cells

| Treatment Duration | IC50 |

| 24 hours | 4.9 µM |

| 48 hours | 1.0 µM |

Data sourced from MedchemExpress.[2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability of cancer cells.

Caption: Workflow for assessing cell viability after this compound treatment using MTT assay.

Materials:

-

This compound stock solution (dissolved in an appropriate solvent like DMSO)

-

Cancer cell line of interest (e.g., HeLa)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multi-well spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0-30 µM.[2]

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).

-

Incubate the plate for the desired time period (e.g., 24 or 48 hours).[2]

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a multi-well spectrophotometer.

-

Calculate the percentage of cell viability relative to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle progression.

Caption: Workflow for analyzing cell cycle distribution after this compound treatment.

Materials:

-

This compound stock solution

-

Cancer cell line of interest

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at the desired concentration (e.g., 3 µM, a concentration shown to induce polyploid cell formation) for 24 to 48 hours.[2]

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and centrifuge.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This protocol distinguishes between viable, apoptotic, and necrotic cells following this compound treatment.

Caption: Workflow for detecting apoptosis using Annexin V and PI staining.

Materials:

-

This compound stock solution

-

Cancer cell line of interest

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at various concentrations for the desired duration.

-

Harvest both adherent and floating cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

References

Application Notes and Protocols for BNS-22 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BNS-22 is a potent and selective catalytic inhibitor of human DNA topoisomerase II (TOP2), a critical enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. Unlike TOP2 poisons such as etoposide, which stabilize the TOP2-DNA cleavage complex and induce extensive DNA double-strand breaks, this compound inhibits the enzyme's catalytic activity without causing significant DNA damage.[1][2] This mechanism of action leads to the accumulation of unresolved DNA catenanes, triggering a G2/M cell cycle arrest and subsequent mitotic abnormalities, ultimately resulting in anti-proliferative effects in cancer cells.[1][2] These characteristics make this compound a valuable tool for studying TOP2 function and a potential candidate for anticancer drug development.

This document provides detailed protocols for utilizing this compound in common cell-based assays to characterize its effects on cell viability, cell cycle progression, and cellular morphology.

Data Presentation

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activity of this compound.

| Target/Cell Line | Assay Type | Parameter | Value (µM) | Incubation Time | Reference |

| Human TOP2α (in vitro) | Kinetoplast DNA Decatenation | IC50 | 2.8 | N/A | [1][2] |

| Human TOP2β (in vitro) | Kinetoplast DNA Decatenation | IC50 | 0.42 | N/A | [1][2] |

| HeLa (Human cervical cancer) | Cell Growth Inhibition | IC50 | 4.9 | 24 hours | [1] |

| HeLa (Human cervical cancer) | Cell Growth Inhibition | IC50 | 1.0 | 48 hours | [1] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on cancer cell viability. Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.

Materials:

-

This compound (stock solution in DMSO)

-

Cancer cell line of choice (e.g., HeLa)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. A suggested starting range is 0.1 to 100 µM.

-

Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells.

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C and 5% CO₂ until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

-

Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the effect of this compound on cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Materials:

-

This compound (stock solution in DMSO)

-

Cancer cell line of choice (e.g., HeLa)

-

Complete cell culture medium

-

6-well cell culture plates

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvest.

-

Allow cells to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 1, 3, 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 24 or 48 hours).[1]

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization. Collect both adherent and floating cells to include any detached mitotic or apoptotic cells.

-

Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

-

Wash the cell pellet once with cold PBS.

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.

-

-

Staining:

-

Pellet the fixed cells by centrifugation (e.g., 500 x g for 5 minutes).

-

Carefully decant the ethanol and wash the cell pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence).

-

Immunofluorescence Staining of Mitotic Spindles

This protocol describes how to visualize the effects of this compound on mitotic spindle formation and chromosome alignment using immunofluorescence microscopy.

Materials:

-

This compound (stock solution in DMSO)

-

Cancer cell line of choice (e.g., HeLa)

-

Complete cell culture medium

-

Glass coverslips in a 12-well or 24-well plate

-

Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: anti-α-tubulin antibody (mouse or rabbit)

-

Secondary antibody: fluorescently labeled anti-mouse or anti-rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Cell Seeding and Treatment:

-

Place sterile glass coverslips into the wells of a multi-well plate.

-

Seed cells onto the coverslips and allow them to attach overnight.

-

Treat the cells with this compound at a concentration known to induce mitotic effects (e.g., 3 µM for HeLa cells) or a vehicle control for 24 hours.[1]

-

-

Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with either 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.

-

If using paraformaldehyde fixation, wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

If using methanol fixation, the permeabilization step is not necessary.

-

-

Blocking and Antibody Incubation:

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

-

Counterstaining and Mounting:

-

Wash the cells three times with PBS.

-

Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using a drop of mounting medium.

-

-

Imaging:

-

Visualize the cells using a fluorescence microscope.

-

Capture images of the mitotic spindles (α-tubulin, green or red fluorescence) and chromosomes (DAPI, blue fluorescence) to observe any abnormalities in spindle formation and chromosome alignment or segregation.

-

Mandatory Visualizations

Caption: Mechanism of action of this compound.

Caption: General experimental workflow for this compound.

References

Application Notes and Protocols: BNS-22 Dosage and Administration in Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest available information, there are no published studies detailing the in vivo dosage and administration of BNS-22 in mouse models. The following application notes and protocols are therefore hypothetical and based on the compound's known in vitro activity, its physicochemical properties, and general principles for conducting pilot studies with novel small molecule inhibitors in mice. Researchers should use this document as a guideline for designing their own studies and must conduct thorough dose-finding and toxicity assessments.

Introduction

This compound is a selective catalytic inhibitor of DNA topoisomerase II (TOP2), a critical enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation.[1] Unlike TOP2 poisons such as etoposide, which stabilize the TOP2-DNA cleavage complex and induce DNA double-strand breaks, this compound inhibits the catalytic activity of TOP2 without causing this type of DNA damage.[1] It has demonstrated anti-proliferative effects in various human cancer cell lines by arresting the cell cycle in the M phase and disrupting mitotic spindle formation.[1][2] These properties make this compound a compound of interest for cancer research.

This document provides a summary of the known in vitro data for this compound and a hypothetical protocol for its initial evaluation in mouse models.

Mechanism of Action

This compound functions by inhibiting the catalytic cycle of both TOP2α and TOP2β.[2][3] The enzyme normally resolves DNA tangles by creating a transient double-strand break in one DNA duplex, passing another duplex through the break, and then religating the broken strands. This compound is thought to interfere with this process, leading to mitotic abnormalities and ultimately inhibiting cell proliferation.[2]

Caption: Mechanism of this compound as a TOP2 catalytic inhibitor.

In Vitro Activity of this compound

The following table summarizes the reported in vitro activity of this compound from cell-free and cell-based assays.

| Parameter | Target/Cell Line | Value | Reference |

| IC50 | Human TOP2α | 2.8 µM | [2][3] |

| IC50 | Human TOP2β | 0.42 µM | [2][3] |

| IC50 (24h) | HeLa Cells | 4.9 µM | [2] |

| IC50 (48h) | HeLa Cells | 1.0 µM | [2] |

| Effective Concentration | HeLa Cells (Mitotic Spindle Disruption) | 3 µM | [2] |

Hypothetical Protocol for In Vivo Administration in Mouse Models

This protocol outlines a possible approach for a pilot study to determine the tolerability and preliminary efficacy of this compound in a mouse xenograft model.

Materials and Reagents

-

This compound (solid form, ≥99% purity)

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Polyethylene glycol 300 (PEG300) or 400 (PEG400), sterile

-

Tween 80 (Polysorbate 80), sterile

-

Saline (0.9% NaCl), sterile

-

Appropriate mouse strain (e.g., athymic nude mice for xenograft studies)

-

Tumor cells for implantation (e.g., HeLa cells)

-

Standard animal husbandry supplies

Preparation of Dosing Solution

This compound is reported to be soluble in DMSO at 25 mg/mL but is likely poorly soluble in aqueous solutions. A common vehicle for administering hydrophobic compounds to mice is a mixture of DMSO, PEG, and saline or water.

-

Stock Solution: Prepare a stock solution of this compound in 100% DMSO. For example, dissolve 25 mg of this compound in 1 mL of DMSO to get a 25 mg/mL stock.

-

Vehicle Formulation: A common vehicle formulation is 10% DMSO, 40% PEG300, and 50% saline.

-

Final Dosing Solution: The final dosing solution should be prepared fresh daily. For a target dose of 10 mg/kg in a 20 g mouse (requiring 0.2 mg of this compound), the following calculation can be used:

-

Required volume of stock solution: 0.2 mg / 25 mg/mL = 0.008 mL (8 µL).

-

If the final injection volume is 100 µL (0.1 mL), the stock solution needs to be diluted.

-

In a sterile tube, add 10 µL of DMSO (containing the 8 µL of this compound stock and 2 µL of pure DMSO), 40 µL of PEG300, and mix well.

-

Add 50 µL of sterile saline and vortex to create a clear solution or a fine suspension.

-

Note: The solubility of this compound in this final vehicle must be confirmed visually. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the percentage of PEG or using a different co-solvent system).

Proposed Experimental Workflow for a Pilot Study

Caption: Hypothetical workflow for a pilot in vivo study of this compound.

Administration Route

For an initial study with a poorly soluble compound, intraperitoneal (IP) injection is a common starting point. Intravenous (IV) administration may also be considered if a suitable formulation can be developed. Oral (PO) administration would require further formulation development and pharmacokinetic studies.

Dose Finding and Administration Schedule

A dose-escalation study is recommended to determine the maximum tolerated dose (MTD).

-

Group Size: Use 3-5 mice per group.

-

Starting Dose: Without any in vivo data, a conservative starting dose could be in the range of 5-10 mg/kg, administered daily. This is a speculative starting point and should be adjusted based on any available data for structurally similar compounds.

-

Dose Escalation: If the initial dose is well-tolerated, subsequent cohorts can receive increasing doses (e.g., 20 mg/kg, 40 mg/kg). Dosing should be stopped if significant toxicity is observed.

-

Control Group: A control group receiving only the vehicle is essential.

-

Schedule: A daily administration schedule for 14-21 days is a common starting point for efficacy studies.

Monitoring and Endpoints

-

Toxicity: Monitor the mice daily for signs of toxicity, including weight loss (>15-20%), changes in behavior, ruffled fur, and signs of distress.

-

Efficacy: Measure tumor volume with calipers 2-3 times per week. The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the treatment period.

-

Pharmacodynamics: At the end of the study, tumor tissues can be harvested at specific time points after the final dose to assess target engagement (e.g., by measuring markers of mitotic arrest).

Conclusion

This compound is a promising TOP2 catalytic inhibitor with demonstrated in vitro anti-proliferative activity. The protocols and data presented here provide a foundation for initiating in vivo studies in mouse models. It is critical to reiterate that the proposed dosages and administration protocols are hypothetical. Rigorous, carefully designed dose-finding and toxicity studies are mandatory to establish a safe and effective in vivo dosing regimen for this compound.

References

Techniques for Measuring BNS-22 TOP2 Inhibition: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for measuring the inhibitory activity of BNS-22, a catalytic inhibitor of human topoisomerase II (TOP2). This compound, a derivative of the natural product GUT-70, has demonstrated antiproliferative activity against various human cancer cell lines.[1] Unlike TOP2 poisons such as etoposide, which stabilize the TOP2-DNA cleavage complex leading to DNA double-strand breaks, this compound inhibits the catalytic activity of the enzyme without inducing DNA damage.[1][2] This distinction is critical for understanding its mechanism of action and potential therapeutic applications.

These protocols and notes are designed to guide researchers in accurately assessing the potency and cellular effects of this compound and similar catalytic TOP2 inhibitors.

In Vitro Inhibition of TOP2 Activity

The catalytic activity of TOP2 can be assessed through various in vitro assays that measure the enzyme's ability to alter DNA topology. The most common assays are the DNA decatenation and DNA relaxation assays.

DNA Decatenation Assay

This assay measures the ability of TOP2 to resolve catenated (interlinked) DNA networks, typically kinetoplast DNA (kDNA), into individual minicircles. Inhibition of this process is a direct measure of TOP2 inhibition.

Quantitative Data: this compound Inhibition of TOP2 Decatenation Activity

| Compound | Target | IC50 (µM) |

| This compound | TOP2α | 2.8[1] |

| This compound | TOP2β | 0.42[1] |

Experimental Protocol: DNA Decatenation Assay

-

Reaction Setup: On ice, prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10 mM MgCl2, 2 mM ATP, 0.5 mM DTT, 30 µg/ml BSA, and 250 ng of kDNA.

-

Inhibitor Addition: Add varying concentrations of this compound (or other inhibitors) to the reaction tubes. Include a vehicle control (e.g., DMSO).

-

Enzyme Addition: Add purified human TOP2α or TOP2β enzyme to each reaction tube.

-

Incubation: Incubate the reactions at 37°C for 30 minutes to 2 hours.

-

Reaction Termination: Stop the reaction by adding 4 µl of a stop solution (5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).

-

Gel Electrophoresis: Load the samples onto a 0.8% agarose gel. Run the gel at 60 V.

-

Visualization: Stain the gel with 0.5 µg/ml ethidium bromide for 15 minutes and destain with water. Visualize the DNA bands under UV light. Decatenated minicircles will migrate into the gel, while the catenated kDNA will remain in the well or migrate a short distance.

-

Data Analysis: Quantify the amount of decatenated DNA in each lane using densitometry. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the decatenation activity by 50%.

Figure 1. Workflow of the DNA Decatenation Assay.

DNA Relaxation Assay

This assay measures the ability of TOP2 to relax supercoiled plasmid DNA. Catalytic inhibitors like this compound will prevent this relaxation.

Experimental Protocol: DNA Relaxation Assay

-

Reaction Setup: On ice, prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10 mM MgCl2, 2 mM ATP, 0.5 mM DTT, 30 µg/ml BSA, and supercoiled plasmid DNA (e.g., pBR322).

-

Inhibitor Addition: Add varying concentrations of this compound or other inhibitors. Include a vehicle control.

-

Enzyme Addition: Add purified human TOP2α or TOP2β enzyme.

-

Incubation: Incubate the reactions at 37°C for 30 minutes to 2 hours.

-

Reaction Termination: Stop the reaction by adding 2 µl of 10% SDS and 1 µl of 250 mM EDTA, followed by the addition of 50 µg/ml of proteinase K at 45°C for 1 hour.

-

Gel Electrophoresis: Load the samples onto a 1% agarose gel containing 0.5 µg/ml ethidium bromide. Run the gel at 60 V.

-

Visualization: Visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA.

-

Data Analysis: Quantify the amount of relaxed DNA in each lane. Calculate the IC50 value.

References

Application Notes and Protocols for BNS-22 in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

BNS-22 is a potent and selective catalytic inhibitor of human DNA topoisomerase II (TOP2), a critical enzyme in DNA replication and chromosome segregation. Unlike TOP2 poisons such as etoposide, which trap the TOP2-DNA cleavage complex and induce DNA double-strand breaks, this compound inhibits the catalytic activity of TOP2 without causing DNA damage.[1][2][3][4] This mechanism of action leads to defects in chromosome condensation and segregation during mitosis, ultimately resulting in G2/M phase cell cycle arrest and potent anti-proliferative effects against various cancer cell lines.[1][4][5] These characteristics make this compound a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering novel anticancer agents with a similar mechanism of action.

This document provides detailed application notes and protocols for the utilization of this compound in HTS assays. It is intended to guide researchers in the design and execution of cell-based screens to identify and characterize compounds that target TOP2 or induce cell cycle arrest.

Mechanism of Action of this compound

This compound selectively inhibits both isoforms of topoisomerase II, TOP2α and TOP2β.[1][3][5] TOP2 enzymes are essential for resolving DNA topological problems, such as supercoils and catenanes, that arise during replication, transcription, and chromosome condensation. By inhibiting the catalytic cycle of TOP2, this compound prevents the decatenation of newly replicated sister chromatids. This leads to a failure in chromosome segregation during anaphase, triggering the spindle assembly checkpoint and causing cells to arrest in the G2/M phase of the cell cycle.[1][5] Prolonged arrest can subsequently lead to polyploidy and ultimately, apoptosis.[3]

Caption: this compound inhibits TOP2, leading to G2/M arrest.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a reference for expected activities in HTS assays.

| Target | IC₅₀ (µM) | Reference |

| Human TOP2α | 2.8 | [1][3][5] |

| Human TOP2β | 0.42 | [1][3][5] |

Table 1: In vitro inhibitory activity of this compound against human topoisomerase II isoforms.

| Cell Line | Assay Duration | IC₅₀ (µM) | Reference |

| HeLa | 24 hours | 4.9 | [5] |

| HeLa | 48 hours | 1.0 | [5] |

Table 2: Anti-proliferative activity of this compound against the HeLa human cervical cancer cell line.

High-Throughput Screening Protocols

This compound is an ideal positive control for HTS campaigns designed to identify novel anti-proliferative agents, particularly those that induce cell cycle arrest. Below are detailed protocols for two common HTS assays: a cell viability/cytotoxicity assay and a high-content cell cycle analysis.

Protocol 1: High-Throughput Cell Viability/Cytotoxicity Screening

This protocol describes a multiplexed assay to simultaneously measure cell viability and cytotoxicity, allowing for the differentiation of cytostatic and cytotoxic effects of test compounds.

Objective: To identify compounds that reduce cancer cell viability.

Assay Principle: This assay utilizes two fluorescent dyes. A cell-permeable dye that is cleaved by live-cell esterases to a fluorescent product measures cell viability. A cell-impermeable dye that binds to DNA upon loss of membrane integrity measures cytotoxicity.

Materials:

-

Cancer cell line (e.g., HeLa, HCT116, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

384-well black, clear-bottom assay plates

-

This compound (positive control)

-

Staurosporine (cytotoxicity positive control)

-

DMSO (vehicle control)

-

Multiplex viability/cytotoxicity assay kit (e.g., containing a live-cell protease substrate and a cell-impermeable DNA dye)

-

Automated liquid handling systems

-

Plate reader with fluorescence detection capabilities

Caption: Workflow for HTS cell viability/cytotoxicity assay.

Procedure:

-

Cell Seeding:

-

Harvest and count cells, then resuspend in complete culture medium to the desired density (e.g., 1000-5000 cells/well).

-

Using an automated dispenser, seed 40 µL of the cell suspension into each well of a 384-well plate.

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

Compound Addition:

-

Prepare a stock solution of this compound in DMSO. Serially dilute the stock to create a dose-response curve (e.g., 10-point, 3-fold dilutions starting from 30 µM).

-

Prepare test compounds and controls (DMSO for 0% inhibition, staurosporine for 100% cytotoxicity) in an appropriate format for automated liquid handling.

-

Add 100 nL of each compound or control to the appropriate wells of the cell plates.

-

-

Incubation:

-

Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.